

Application Notes and Protocols for Disodium succinate-13C2 in Cell Culture

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Compound of Interest

Compound Name: Disodium succinate-13C2

Cat. No.: B12399727

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium succinate-13C2 is a stable isotope-labeled form of succinate, a key metabolic intermediate in the Tricarboxylic Acid (TCA) cycle. In cell culture applications, it serves as a powerful tool for tracing the metabolic fate of succinate and understanding the dynamics of the TCA cycle and related pathways. By introducing **Disodium succinate-13C2** into the cell culture medium, researchers can monitor the incorporation of the 13C label into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of metabolic fluxes, providing insights into cellular bioenergetics, biosynthetic pathways, and the metabolic reprogramming that occurs in various physiological and pathological states, including cancer.

These application notes provide a detailed protocol for the use of **Disodium succinate-13C2** in cell culture, guidance on data analysis, and examples of its application in metabolic research.

Data Presentation

The following table summarizes hypothetical quantitative data from a time-course experiment where a cancer cell line was cultured in the presence of **Disodium succinate-13C2**. The data

represents the percentage of the metabolite pool that is labeled with ^{13}C (M+2 isotopologue) at different time points, as would be determined by mass spectrometry.

Metabolite	2 hours	6 hours	12 hours	24 hours
Succinate	95%	98%	99%	99%
Fumarate	60%	85%	95%	98%
Malate	45%	75%	90%	95%
Aspartate	30%	60%	80%	90%
Citrate	15%	40%	65%	80%
Glutamate	10%	30%	55%	75%

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Cells with Disodium succinate- $^{13}\text{C}_2$

This protocol outlines the steps for labeling adherent mammalian cells with **Disodium succinate- $^{13}\text{C}_2$** to trace its metabolism through the TCA cycle.

Materials:

- Adherent cell line of interest (e.g., HeLa, A549, MCF7)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- **Disodium succinate- $^{13}\text{C}_2$** (sterile solution)

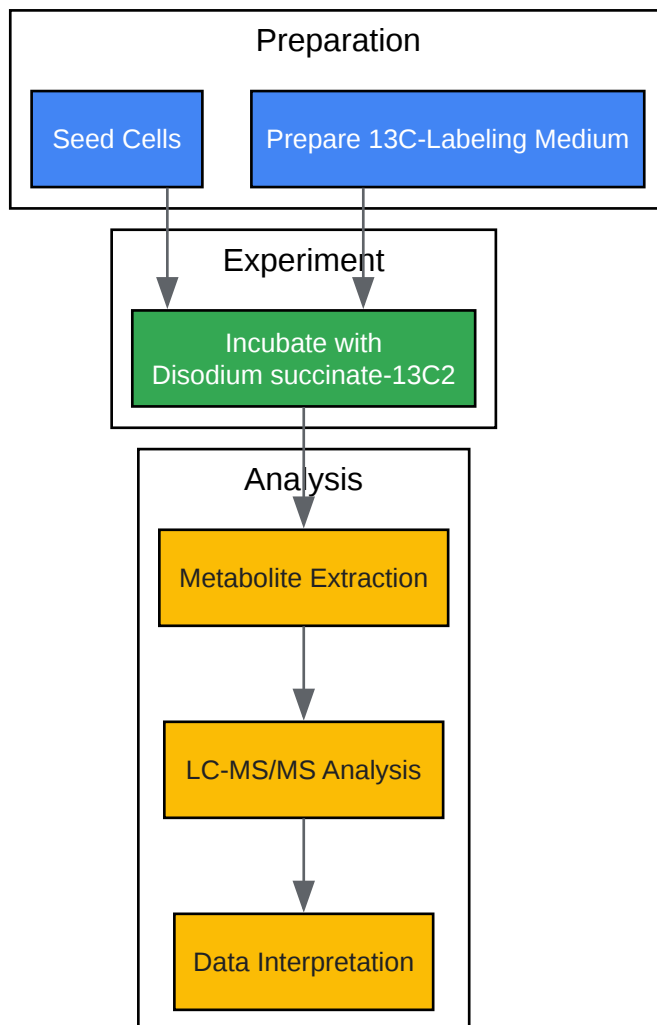
- Cell culture plates or flasks
- Humidified incubator (37°C, 5% CO₂)
- Methanol, ice-cold (-80°C)
- Cell scraper

Procedure:

- Cell Seeding:
 - Culture cells in complete medium until they reach the desired confluency (typically 70-80%).
 - Trypsinize the cells, count them, and seed them into new culture plates at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere and grow for 24 hours.
- Preparation of Labeling Medium:
 - Prepare fresh cell culture medium. The concentration of **Disodium succinate-13C2** to be added can vary depending on the cell type and experimental goals, but a starting concentration of 1-5 mM is common.
 - To prepare a 1 mM labeling medium, add the appropriate volume of a sterile stock solution of **Disodium succinate-13C2** to the base medium. Ensure the final medium contains all other necessary supplements like FBS and antibiotics.
- Isotope Labeling:
 - Aspirate the standard culture medium from the cells.
 - Wash the cells once with sterile PBS to remove any residual unlabeled succinate.
 - Add the pre-warmed labeling medium containing **Disodium succinate-13C2** to the cells.

- Incubate the cells for the desired period. For time-course experiments, have separate plates for each time point (e.g., 0, 2, 6, 12, 24 hours). Isotopic steady state for TCA cycle intermediates is typically reached within a few hours.^[1]
- Metabolite Extraction:
 - At each time point, rapidly aspirate the labeling medium.
 - Immediately wash the cells with ice-cold PBS to quench metabolic activity.
 - Add a sufficient volume of ice-cold (-80°C) 80% methanol to the plate to cover the cells.
 - Place the plate on dry ice for 10 minutes to ensure complete and rapid quenching of metabolism.
 - Scrape the cells from the plate using a cell scraper and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
 - Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
 - Carefully collect the supernatant, which contains the extracted metabolites.
 - Store the metabolite extracts at -80°C until analysis by MS or NMR.

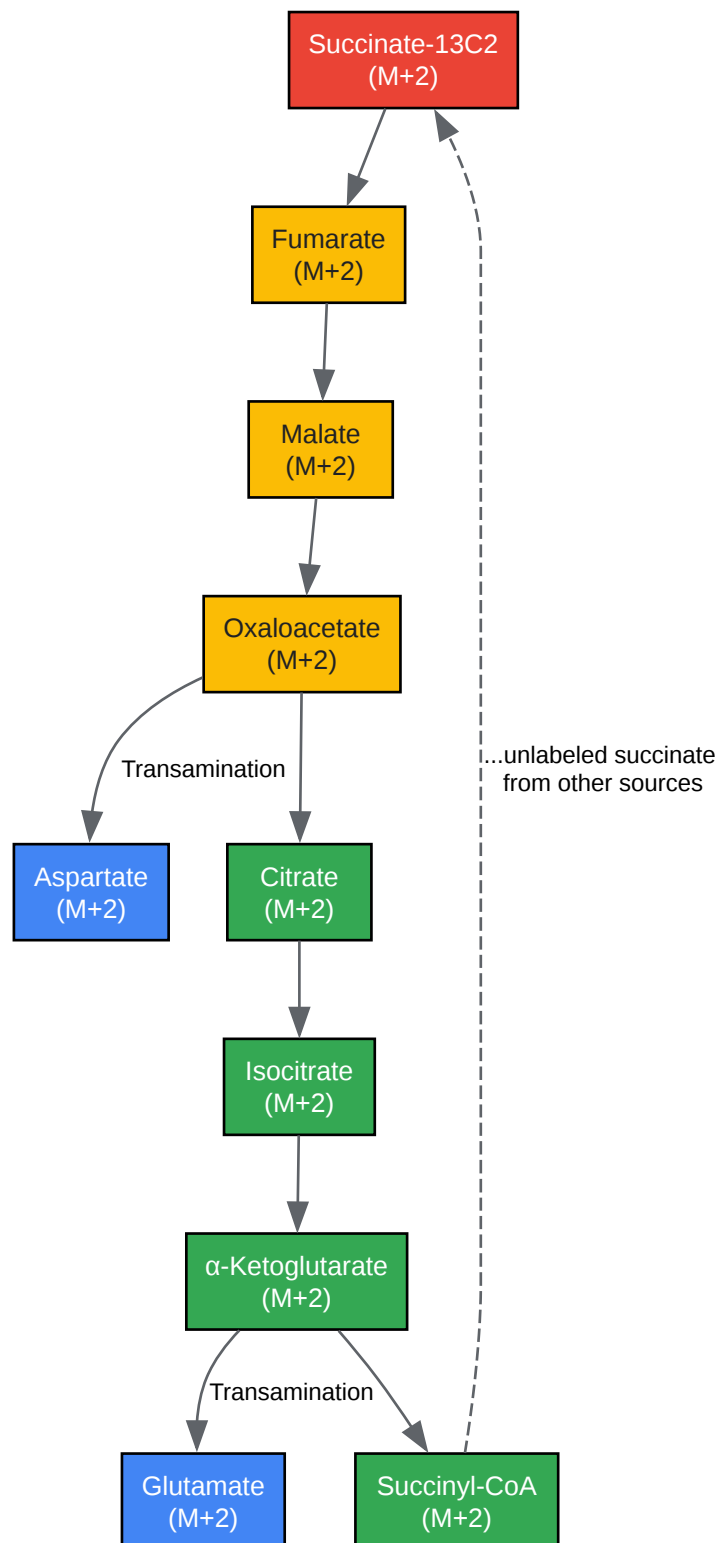
Mandatory Visualization

Experimental Workflow for ^{13}C -Succinate Tracing

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Caption: A streamlined workflow for stable isotope tracing experiments using **Disodium succinate- $^{13}\text{C}_2$** in cell culture.

Metabolic Fate of Disodium succinate-13C2 in the TCA Cycle

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References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
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